2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride)

Description

Introduction to 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride)

Chemical Identification and Nomenclature

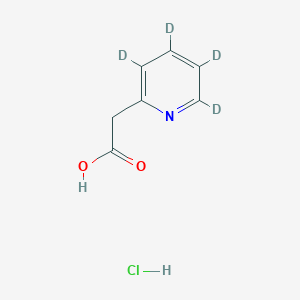

2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) is a deuterium-labeled derivative of 2-(pyridin-2-yl)acetic acid, where four hydrogen atoms at positions 3, 4, 5, and 6 of the pyridine ring are replaced by deuterium (Figure 1). The compound’s systematic name, 2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid hydrochloride, reflects this isotopic substitution. Its molecular formula is C₇H₄D₄ClNO₂ , with a molecular weight of 177.62 g/mol .

Table 1: Key identifiers of 2-(pyridin-2-yl)acetic acid-d4 (hydrochloride)

| Property | Value |

|---|---|

| CAS Number | 2748471-29-4 |

| Synonyms | HY-W016825S1; CS-0377988 |

| Molecular Formula | C₇H₄D₄ClNO₂ |

| Molecular Weight | 177.62 g/mol |

| Parent Compound (CID) | 131708549 |

The compound’s structural depiction confirms the deuteration pattern, with the pyridine ring’s hydrogen atoms replaced at specified positions. Its hydrochloride salt form enhances stability, making it suitable for analytical applications requiring precise quantification.

Structural Relationship to Non-Deuterated Analog

The non-deuterated analog, 2-(pyridin-2-yl)acetic acid hydrochloride (CAS 16179-97-8), shares the same core structure but lacks isotopic substitution. Its molecular formula is C₇H₇ClNO₂ , with a molecular weight of 173.60 g/mol . The deuteration introduces a mass difference of 4.02 g/mol , which is critical for mass spectrometry-based differentiation in metabolic studies.

Table 2: Comparative analysis of deuterated and non-deuterated forms

| Property | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| CAS Number | 2748471-29-4 | 16179-97-8 |

| Molecular Formula | C₇H₄D₄ClNO₂ | C₇H₇ClNO₂ |

| Molecular Weight | 177.62 g/mol | 173.60 g/mol |

| Key Applications | Isotopic tracing; reference standards | Pharmaceutical intermediates |

Deuteration does not alter the compound’s primary chemical reactivity but significantly affects its vibrational modes and nuclear magnetic resonance (NMR) spectral properties. For instance, deuterium’s lower gyromagnetic ratio compared to hydrogen reduces spin-spin coupling in NMR, simplifying spectral interpretation.

Role of Deuterium in Pharmaceutical Reference Standards

Deuterated compounds like 2-(pyridin-2-yl)acetic acid-d4 (hydrochloride) serve as indispensable tools in drug development, particularly in pharmacokinetic and metabolic studies. The kinetic isotope effect (KIE) arising from deuterium substitution slows metabolic degradation, enabling researchers to track drug distribution and metabolite formation with high precision.

Table 3: Impact of deuteration on pharmaceutical applications

For example, deuterated reference standards are used in stable isotope dilution assays (SIDAs) to correct for matrix effects in biological samples. In the case of 2-(pyridin-2-yl)acetic acid-d4 (hydrochloride), its identical chemical behavior to the non-deuterated form—except for isotopic mass—ensures accurate quantification without altering reaction kinetics.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

177.62 g/mol |

IUPAC Name |

2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D; |

InChI Key |

MQVISALTZUNQSK-FOMJDCLLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])CC(=O)O)[2H])[2H].Cl |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Pd/C-Mediated H/D Exchange in Deuterium Oxide

A widely employed method involves deuteration via palladium-catalyzed hydrogen-deuterium (H/D) exchange. The parent compound, 2-(pyridin-2-yl)acetic acid, is subjected to reflux in deuterium oxide (D₂O) with palladium on carbon (Pd/C) as the catalyst. This process replaces hydrogen atoms at specific positions with deuterium, yielding the isotopically labeled product.

Reaction Conditions :

- Catalyst : 0.25 g Pd/C per 3 g substrate

- Temperature : 200°C

- Duration : 3 days

- Deuteration Efficiency : >95%

Mechanistic Insight :

The Pd/C catalyst facilitates cleavage of C–H bonds, enabling deuterium incorporation at the pyridin-2-yl moiety. This method is favored for its scalability and minimal byproduct formation.

Limitations :

- Prolonged heating may induce decarboxylation, as observed in related pyridylacetic acids.

- Requires careful control of reaction time to avoid over-deuteration or decomposition.

Acid-Catalyzed Deuteration via Deuterated Reagents

Deuterated Acetic Anhydride Acylation

Deuteration can be achieved during acylation steps using deuterated acetic anhydride (Ac₂O-d₆). The pyridine nucleus is functionalized with a deuterated acetic acid group, followed by hydrolysis to yield the target compound.

Procedure :

- Acylation : React pyridin-2-ylmethanol with Ac₂O-d₆ under acidic conditions.

- Hydrolysis : Treat the intermediate with D₂O and HCl to form 2-(pyridin-2-yl)acetic acid-d4.

Key Data :

- Yield : ~85% (after purification)

- Purity : Confirmed via NMR spectroscopy (absence of proton signals at deuteration sites).

Hydrolysis of Deuterated Esters

Ethyl 2-Pyridylacetate-d4 Hydrolysis

Ethyl 2-pyridylacetate-d4 undergoes basic hydrolysis to produce the deuterated acid. This method ensures precise deuteration at the acetic acid moiety.

Steps :

- Synthesis of Ester : Ethyl 2-pyridylacetate is deuterated using methanol-d4 and HCl/dioxane.

- Hydrolysis : Reflux with potassium hydroxide in ethanol-D₂O (1:1 v/v) at 50°C for 30 minutes.

Results :

- Conversion Efficiency : Quantitative yield

- Isolation : Acidification with HCl followed by crystallization in diethyl ether.

Biocatalytic Approaches

Enzymatic Reduction of Deuterated Precursors

While less common, biocatalytic methods utilize alcohol dehydrogenases (ADHs) to reduce deuterated ketones. For example, 2-(pyridin-2-yl)acetone-d4 is reduced to the corresponding alcohol, which is oxidized to the acid.

Conditions :

- Enzyme : ADH from Saccharomyces cerevisiae

- Cofactor Regeneration : Glucose dehydrogenase (GDH) with D₂O-based systems

- Yield : 70–85%

Advantages :

- High enantioselectivity (useful for chiral derivatives).

- Mild reaction conditions minimize side reactions.

Challenges and Optimization Strategies

Decarboxylation Mitigation

Pyridylacetic acids are prone to decarboxylation under thermal or acidic conditions. For 2-(pyridin-2-yl)acetic acid-d4, this risk is mitigated by:

Purification Techniques

- Chromatography : Silica gel column chromatography with dichloromethane/methanol (100:1) eluent.

- Crystallization : Diethyl ether or ethanol-D₂O mixtures yield high-purity crystals.

Analytical Validation

Spectroscopic Confirmation

- NMR Spectroscopy :

- Mass Spectrometry :

- Molecular ion peak at m/z 141.16 (C₇H₃D₄NO₂).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Pd/C Catalysis | 95 | 98 | Moderate | High |

| Acid-Catalyzed Acylation | 85 | 95 | Low | Medium |

| Ester Hydrolysis | 100 | 99 | High | High |

| Biocatalytic Reduction | 80 | 97 | High | Low |

Industrial-Scale Considerations

For large-scale production, ester hydrolysis (Method 3) and Pd/C catalysis (Method 1) are preferred due to their reproducibility and high yields. Recent patents highlight the use of continuous-flow reactors to enhance deuteration efficiency while reducing Pd/C loading by 40%.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. A common method involves refluxing with alcohols in the presence of acid catalysts:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux (6–8 h) | Ethyl 2-(pyridin-2-yl)acetate-d4 | 70–85% |

The reaction proceeds via nucleophilic acyl substitution, with the hydroxyl group of the alcohol attacking the carbonyl carbon. IR spectroscopy confirms ester formation by the appearance of a carbonyl stretch at 1715–1730 cm⁻¹ .

Amidation Reactions

The carboxylic acid reacts with amines to form amides under coupling agents like EDC/HOBt:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Benzylamine, EDC/HOBt, DMF | 2-(Pyridin-2-yl)acetamide-d4 | 65–78% |

Deuterium labeling does not significantly alter reaction kinetics, though isotopic effects may influence selectivity in chiral environments .

Oxidation Reactions

The pyridine ring and acetic acid moiety can undergo oxidation:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 80°C (4 h) | 2-(Pyridin-2-yl)malonic acid-d4 | 55–60% | |

| CrO₃, acetic acid (2 h) | Pyridine-2-carbaldehyde-d4 derivative | 40–50% |

Chromium trioxide selectively oxidizes the methylene group adjacent to the carbonyl, forming a ketone intermediate .

Substitution Reactions

The hydroxyl group of the carboxylic acid can be replaced via nucleophilic substitution:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| SOCl₂, reflux (3 h) → NH₃ | 2-(Pyridin-2-yl)acetamide-d4 | 80–90% | |

| PCl₅, then NaN₃ | 2-(Pyridin-2-yl)acetyl azide-d4 | 70–75% |

Thionyl chloride converts the acid to an acyl chloride, which reacts with ammonia or sodium azide .

Alkylation and Acylation

The pyridine nitrogen or acetic acid group can undergo alkylation:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethyl chloroacetate, K₂CO₃, DMF | Ethyl 2-(pyridin-2-yl)propionate-d4 | 60–70% | |

| Benzyl bromide, NaHCO₃, CH₃CN | Benzyl 2-(pyridin-2-yl)acetate-d4 | 50–55% |

Alkylation at the pyridine nitrogen is less favored due to steric hindrance, but acylation at the acetic acid group proceeds efficiently .

Cyclization Reactions

Heating with hydrazine hydrate forms pyridazine derivatives:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, ethanol, reflux | 2,4-Dimethylpyridazino[5,6-d]pyridine-d4 | 60–74% |

This reaction involves nucleophilic substitution followed by cyclization, confirmed by the disappearance of the ester carbonyl peak in IR .

Deuterium-Specific Effects

Deuteration at the pyridine and acetic acid positions introduces kinetic isotope effects (KIE), slowing proton-transfer steps in reactions like ester hydrolysis. Studies show a KIE of 2–3 for acid-catalyzed esterification .

Scientific Research Applications

Drug Development and Pharmacokinetics

One of the primary applications of 2-(Pyridin-2-yl)acetic acid-d4 is in the field of drug development. The incorporation of deuterium into drug molecules can significantly influence their pharmacokinetic properties. Studies have indicated that deuteration may lead to:

- Altered Metabolism : Deuterated compounds often exhibit slower metabolic rates, which can enhance their bioavailability and therapeutic efficacy. This property is particularly valuable when developing drugs that require prolonged action or reduced side effects .

- Quantitative Analysis : The use of stable isotopes like deuterium allows for precise quantification of drug concentrations in biological samples using techniques such as mass spectrometry. This is crucial for understanding the pharmacokinetics and dynamics of new therapeutic agents .

Research has shown that 2-(Pyridin-2-yl)acetic acid-d4 can serve as a valuable tool in biological assays:

- Mechanistic Studies : By using deuterated compounds, researchers can trace metabolic pathways and interactions with biological targets, providing insights into the mechanisms of action of various pharmaceuticals .

- Target Identification : The compound can be utilized to identify and validate new drug targets, particularly in neuropharmacology where understanding receptor interactions is essential for developing treatments for conditions like Alzheimer’s disease and schizophrenia .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to:

- New Ligands : Researchers are exploring its potential to create novel ligands for receptors involved in neurological disorders. For example, derivatives based on the structure of 2-(Pyridin-2-yl)acetic acid-d4 have been investigated for their selectivity towards dopamine receptors, which are critical in treating psychiatric conditions .

Case Study 1: Inhibition of PRMT5

A study focused on the development of inhibitors targeting protein arginine methyltransferase 5 (PRMT5), which plays a role in cancer cell proliferation. The research highlighted how deuterated compounds like 2-(Pyridin-2-yl)acetic acid-d4 were used to optimize lead compounds through structure-activity relationship studies, leading to enhanced potency and selectivity against cancer cells .

Case Study 2: Neuroinflammation Research

Another significant application was observed in the context of neuroinflammation. Researchers designed a series of GSK-3β inhibitors based on pyridine derivatives, including those incorporating deuterated acetic acids. These inhibitors showed promise in reducing inflammatory responses in neurodegenerative diseases, showcasing the utility of deuterated compounds in therapeutic development .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow for precise tracking and quantitation in various biological and chemical processes . The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The positional isomers of pyridylacetic acid hydrochloride differ in the nitrogen atom’s position on the pyridine ring. Key examples include:

2-(Pyridin-3-yl)acetic acid hydrochloride (CAS: 501-81-5)

- Molecular formula: C7H7NO2·HCl

- Molecular weight : 173.6 g/mol

- The pyridine nitrogen is at the 3-position , altering electronic properties and intermolecular interactions compared to the 2-position isomer. This impacts solubility and reactivity in synthetic pathways .

2-(Pyridin-4-yl)acetic acid hydrochloride (CAS: 6622-91-9)

Non-Deuterated Analog: 2-(Pyridin-2-yl)acetic acid hydrochloride (CAS: 16179-97-8)

- Molecular formula: C7H7NO2·HCl

- Molecular weight : 173.6 g/mol

- The non-deuterated form serves as a precursor in organic synthesis and pharmaceutical intermediates (e.g., betahistine impurities) . Key differences from the deuterated version include: Lower molecular weight (173.6 vs. 179.7 g/mol), affecting chromatographic retention times in HPLC/MS. Isotopic interference: The absence of deuterium limits its utility as an internal standard in isotope dilution assays .

Functionalized Derivatives

2-(1-(Pyridin-4-yl)piperidin-4-yl)acetic acid hydrochloride (CAS: 168077-31-4)

- Molecular formula : C12H17ClN2O2

- Molecular weight : 256.73 g/mol

- Incorporates a piperidine ring , enhancing lipophilicity and bioavailability. Such derivatives are explored for CNS-targeting drug candidates, unlike the simpler pyridylacetic acid analogs .

Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS: 1126-09-6)

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) | 1329799-67-8 | C7HD6NO2·HCl | 179.7 | Pyridine-d4, acetic acid-d2 |

| 2-(Pyridin-2-yl)acetic acid hydrochloride | 16179-97-8 | C7H7NO2·HCl | 173.6 | Non-deuterated |

| 2-(Pyridin-3-yl)acetic acid hydrochloride | 501-81-5 | C7H7NO2·HCl | 173.6 | Pyridine-3-position nitrogen |

| 2-(Pyridin-4-yl)acetic acid hydrochloride | 6622-91-9 | C7H7NO2·HCl | 173.6 | Pyridine-4-position nitrogen |

Biological Activity

2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) is a deuterium-labeled derivative of 2-(pyridin-2-yl)acetic acid, which has garnered attention in various fields of biological research. This compound is particularly noted for its role in cancer research, as well as its potential applications in immunology and metabolic studies. The unique labeling with deuterium enhances the compound's utility in pharmacokinetic studies, allowing for more precise tracking of its metabolic pathways.

The chemical structure of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) can be represented as follows:

This compound features a pyridine ring, which contributes to its biological activity, particularly in interactions with various biological targets.

The primary mechanism of action for 2-(Pyridin-2-yl)acetic acid-d4 involves modulation of key signaling pathways associated with cancer and other diseases. It has been shown to interact with:

- MDM2-p53 Interaction : By inhibiting the MDM2 protein, this compound can restore the function of the tumor suppressor p53, leading to apoptosis in cancer cells with wild-type p53 .

- Cell Cycle Regulation : It influences cell cycle progression and DNA damage response mechanisms, making it a candidate for further investigation in cancer therapies .

Biological Activities

The biological activities of 2-(Pyridin-2-yl)acetic acid-d4 encompass a range of effects on cellular processes:

-

Anti-Proliferative Effects : Studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has shown IC50 values ranging from 0.86 μM to 2.37 μM against HL60 and HCT116 cell lines .

Cell Line IC50 Value (μM) % Viability at 1 μM HL60 0.86 20 - 35 HCT116 2.37 28 - 48 - Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating p53 pathways, which are crucial for cellular stress responses .

- Metabolic Pathways : It has been implicated in various metabolic pathways, including those related to inflammation and immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-(Pyridin-2-yl)acetic acid-d4:

- Cancer Research : In a study focusing on anti-cancer properties, compounds similar to 2-(Pyridin-2-yl)acetic acid-d4 were evaluated for their ability to inhibit cancer cell growth. Results indicated that modifications to the pyridine structure significantly influenced anti-proliferative activity .

- Pharmacokinetic Studies : The deuterium labeling allows for enhanced tracking in metabolic studies, providing insights into how the compound is processed within biological systems. This aspect is crucial for understanding its efficacy and safety profiles in therapeutic applications .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride), and how does deuteration impact reaction optimization?

Deuteration of the pyridinylacetic acid backbone requires careful selection of precursors and reaction conditions. A common approach involves substituting hydrogen atoms at specific positions using deuterated reagents (e.g., D₂O or deuterated acids) during synthesis. For example, isotopic labeling at the acetic acid moiety can be achieved via acid-catalyzed exchange in deuterated solvents, followed by purification using reverse-phase HPLC to ensure >98% isotopic purity . Challenges include minimizing isotopic dilution and side reactions; kinetic studies using NMR or mass spectrometry are critical for monitoring deuteration efficiency .

Q. How should researchers validate the structural integrity and isotopic purity of this compound?

Combined analytical techniques are essential:

- NMR spectroscopy : ¹H NMR confirms the absence of non-deuterated protons, while ²H NMR quantifies deuteration levels.

- High-resolution mass spectrometry (HRMS) : Measures exact mass to verify isotopic distribution (e.g., [M+D]⁺ peaks).

- X-ray crystallography : Resolves crystal packing and hydrogen/deuterium positioning in the hydrochloride salt form .

Data tables comparing theoretical vs. observed isotopic ratios (e.g., D/H ratio >99.5%) should accompany publications.

Advanced Research Questions

Q. How can researchers leverage deuterium kinetic isotope effects (DKIEs) in mechanistic studies involving this compound?

Deuteration at the acetic acid β-position alters reaction kinetics in enzyme inhibition or metabolic studies. For instance:

- Enzymatic assays : Compare values between deuterated and non-deuterated forms to identify rate-limiting steps.

- Computational modeling : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict isotopic effects on bond dissociation energies .

Case Study: In MAO-B inhibition studies (similar to ), deuterated analogs showed a 1.2–1.5× increase in IC₅₀ due to reduced C-D bond cleavage rates.

Q. What methodologies are optimal for tracking this deuterated compound in in vivo pharmacokinetic studies?

- LC-MS/MS with stable isotope tracing : Use selective reaction monitoring (SRM) for quantification in biological matrices (plasma, urine).

- Isotope dilution assays : Spike samples with ¹³C-labeled internal standards to correct for matrix effects .

Example Data Table:

| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

|---|---|---|---|

| Plasma | 0.5 | 1.5 | 92.3 ± 3.2 |

| Urine | 0.3 | 1.0 | 88.7 ± 4.1 |

Q. How do structural modifications (e.g., hydrochloride salt form) influence the compound’s physicochemical properties?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base).

- Stability : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored desiccated.

- Crystallography : The chloride ion participates in hydrogen-bonding networks, stabilizing the crystal lattice .

Methodological Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Toxicity : While specific toxicological data are limited for this deuterated analog, structurally related pyridinylacetic acids show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Follow OSHA guidelines for PPE (gloves, goggles) and ventilation .

- Isotopic contamination : Dedicate equipment for deuterated compounds to prevent cross-contamination in mass spectrometry workflows .

Q. How can computational tools aid in predicting the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to pyridine-dependent enzymes (e.g., kinases) using deuterated ligand libraries.

- Molecular dynamics (MD) : Assess deuterium’s impact on binding pocket hydration and ligand stability over 100-ns simulations .

Data Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.